molecular formula C₂₃H₂₂N₆O₂ B1663569 Momelotinib CAS No. 1056634-68-4

Momelotinib

Cat. No. B1663569
M. Wt: 414.5 g/mol
InChI Key: ZVHNDZWQTBEVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Momelotinib, also known as CYT-387, is an anticancer medication used for the treatment of myelofibrosis . It is a Janus kinase inhibitor and is taken orally . The most common adverse reactions include dizziness, fatigue, bacterial infection, hemorrhage, thrombocytopenia, diarrhea, and nausea .


Chemical Reactions Analysis

Momelotinib is a Janus Kinase 1 (JAK1) and 2 (JAK2) inhibitor. It is a competitive inhibitor of JAK ATP binding . It has been shown to provide additional benefit in alleviating transfusion-dependent anemia in MF .


Physical And Chemical Properties Analysis

Momelotinib is a powder with a molecular weight of 414.469 g·mol −1 . Its chemical formula is C23H22N6O2 .

Scientific Research Applications

JAK Inhibitor in Myelofibrosis

Momelotinib (MMB) is a potent JAK1, JAK2, and ACVR1 inhibitor. It exhibits clinical activity against the three hallmark features of myelofibrosis (MF): anemia, constitutional symptoms, and splenomegaly. MMB has demonstrated efficacy in clinical trials by improving hemoglobin levels, reducing transfusion dependency, and maintaining or improving platelet counts. This demonstrates its potential in addressing the unmet needs of patients with intermediate/high-risk MF (Verstovsek et al., 2020; Mesa et al., 2021).

Anemia Improvement in Myelofibrosis

MMB has a unique ability to improve hemoglobin levels and reduce transfusion burden in patients with baseline anemia due to myelofibrosis. This is attributed to its mechanism of action that involves the inhibition of ACVR1, leading to decreased hepcidin expression and increased iron availability for erythropoiesis (Tremblay & Mesa, 2022; Oh et al., 2020).

Impact on Overall Survival

Studies have indicated an association between achieving transfusion independence with MMB treatment and improved overall survival in myelofibrosis patients. This suggests the clinical relevance of MMB's differentiated pro-erythropoietic ACVR1 inhibition (Mesa et al., 2021).

Potential in Combination Therapies

MMB, combined with other therapeutic agents like citarinostat, has shown potential in treating lymphoid malignant cell lines, suggesting a new therapeutic combination possibility. The synergistic effect observed in these studies highlights the potential of MMB in combination therapies (Cosenza et al., 2020).

Efficacy in FLT3-mutant AML

Research has also revealed that MMB is a highly potent inhibitor for FLT3-mutant acute myeloid leukemia (AML). This finding suggests that MMB could offer an alternative treatment for AML, especially considering its efficacy against resistant mutations and growth factor signaling (Azhar et al., 2021).

Potential in Treating Hepatocellular

CarcinomaMMB has shown efficacy in hepatitis virus-associated liver cancer by targeting specific pathways. It effectively suppresses the IFNGR-JAK-STAT-PARP1 pathway, resulting in downregulation of cancer stem cell genes. This indicates its potential in treating hepatocellular carcinoma, particularly in enhancing the antitumor efficacy of other drugs like sorafenib (Cherng et al., 2021).

Impact on Anemia Response and Survival in Myelofibrosis

A study examining anemia response to MMB therapy in myelofibrosis revealed that anemia response is more likely in specific patient subsets and is associated with improved survival. This highlights the importance of MMB in managing anemia in myelofibrosis patients and its potential impact on overall survival (Gangat et al., 2022).

Comparative Efficacy with Other JAK Inhibitors

Indirect-comparison meta-analyses have compared MMB with other JAK inhibitors like ruxolitinib and pacritinib, assessing their efficacy and safety in myeloproliferative neoplasms. These comparisons have provided insights into the relative benefits and risks of MMB compared to other treatments, suggesting that MMB might have the best potential therapeutic value among these drugs (Ye et al., 2020).

Role in Current and Future Treatment Paradigms

The potential approval of MMB, along with other JAK inhibitors for myelofibrosis, signifies progress in treatment options. MMB's role in current and future treatment paradigms, particularly in addressing unmet needs like anemia and disease progression, is being actively explored ([Stein, 2022](https://consensus.app/papers/inhibition-myelofibrosis-sequence-treatment-multiple-stein/8f43271d122c5369891175e8b5e99525/?utm_source=chatgpt)).

Safety And Hazards

The most common nonhematologic treatment-emergent adverse event (AE) occurring in ≥20% of patients was diarrhea . Any-grade thrombocytopenia, anemia, and neutropenia occurred in 25%, 23%, and 7% of patients, respectively . The most common reason for momelotinib discontinuation was thrombocytopenia (4% discontinuation rate) .

Future Directions

Momelotinib is one of the prime candidates to durably address the critical unmet needs of MF patients with moderate/severe anemia . Importantly, momelotinib may have overall survival benefits in frontline and second-line MF patients . The results of the MOMENTUM trial are keenly awaited and may lead to regulatory approval of momelotinib .

properties

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHNDZWQTBEVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026049
Record name N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Momelotinib

CAS RN

1056634-68-4
Record name Momelotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1056634-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Momelotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056634684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Momelotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOMELOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O01GMS00P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Momelotinib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Momelotinib
Reactant of Route 3
Reactant of Route 3
Momelotinib
Reactant of Route 4
Reactant of Route 4
Momelotinib
Reactant of Route 5
Reactant of Route 5
Momelotinib
Reactant of Route 6
Reactant of Route 6
Momelotinib

Citations

For This Compound
1,940
Citations
V Gupta, RA Mesa, MWN Deininger, CE Rivera… - …, 2017 - ncbi.nlm.nih.gov
… safety and therapeutic benefit of momelotinib with twice-daily … -or high-risk disease received momelotinib. A phase 1 dose … in interleukin-6 with momelotinib treatment, and a slower …
Number of citations: 87 www.ncbi.nlm.nih.gov
R Mesa, A Gerds, A Vannucchi… - Journal of Oncology …, 2022 - search.ebscohost.com
Background: MF is a rare bone marrow cancer characterized by fibrosis, abnormal blood cell production, and dysregulated JAK/STAT signaling. 1, 2 Clinical manifestations include …
Number of citations: 26 search.ebscohost.com
CN Harrison, AM Vannucchi, U Platzbecker… - The Lancet …, 2018 - thelancet.com
… Momelotinib is therefore a rational candidate for the treatment of myelofibrosis. Early studies investigating the use of momelotinib in patients with myelofibrosis showed reductions in …
Number of citations: 246 www.thelancet.com
N Gangat, KH Begna, A Al-Kali, W Hogan… - Blood cancer …, 2023 - nature.com
… In addition, FDA-approval for momelotinib is awaited. All JAKi provide palliation through … On the other hand, in a phase-1/2 study of momelotinib in MF, momelotinib therapy produced …
Number of citations: 9 www.nature.com
S Verstovsek, CC Chen, M Egyed, M Ellis, L Fox… - Future …, 2021 - Future Medicine
Hallmark features of myelofibrosis (MF) are cytopenias, constitutional symptoms and splenomegaly. Anemia and transfusion dependency are among the most important negative …
Number of citations: 39 www.futuremedicine.com
L Xu, J Feng, G Gao, H Tang - Expert opinion on pharmacotherapy, 2019 - Taylor & Francis
… Areas covered: This review discusses the preclinical and clinical studies of momelotinib (MMB) aiming to gain a deeper understanding of the advantages and clinical limitations of this …
Number of citations: 12 www.tandfonline.com
A Pardanani, J Gotlib, AW Roberts, M Wadleigh… - Leukemia, 2018 - nature.com
… 6–8 The efficacy and safety of momelotinib was evaluated in a … of momelotinib capsule (100, 150, 200, 300 and 400 mg). In an initial preplanned analysis of 60 patients, momelotinib (…
Number of citations: 42 www.nature.com
AT Gerds, R Mesa, AM Vannucchi, HK Al-Ali, D Lavie… - Blood, 2022 - ashpublications.org
Introduction: MMB, an oral JAK1, JAK2, and ACVR1 inhibitor, showed clinical activity on MF symptoms, red blood cell (RBC) transfusion requirements (anemia), and spleen volume in …
Number of citations: 5 ashpublications.org
A Pardanani, J Gotlib, V Gupta, AW Roberts… - Blood, 2013 - Elsevier
Background Momelotinib (MMB, GS-0387, CYT387) is a JAK1 and JAK2 inhibitor under investigation for the treatment of myelofibrosis. Preliminary results of a phase I/II core study (n=…
Number of citations: 57 www.sciencedirect.com
M Azhar, Z Kincaid, M Kesarwani, A Ahmed… - Blood …, 2022 - ashpublications.org
… JAK2 inhibitor momelotinib is an equipotent type 1 FLT3 inhibitor. Momelotinib showed potent … Additionally, momelotinib efficiently suppressed the resistance mediated by growth factors …
Number of citations: 11 ashpublications.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.